![molecular formula C11H15ClN2O4S2 B7590145 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic.
作用機序
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid works by stabilizing the p53 protein, which is often mutated or absent in cancer cells. The p53 protein is a tumor suppressor that helps regulate cell growth and division. When p53 is mutated or absent, cancer cells can grow and divide uncontrollably. 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid binds to the DNA-binding domain of p53, which stabilizes the protein and allows it to function properly. This can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to stabilizing the p53 protein, 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid can also inhibit the activity of certain enzymes involved in cancer cell growth and division. Additionally, 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has been shown to increase the expression of certain genes involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
One advantage of 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid is that it has shown promising results in preclinical studies, indicating its potential as a cancer therapeutic. Additionally, 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has a relatively simple chemical structure, which makes it easy to synthesize and study in the lab. However, one limitation of 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research on 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid. One area of interest is the development of new formulations of 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid that can increase its bioavailability and efficacy. Additionally, research could focus on identifying biomarkers that can predict which patients are most likely to respond to 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid treatment. Finally, further studies are needed to determine the safety and efficacy of 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid in clinical trials, which could lead to its eventual approval as a cancer therapeutic.
合成法
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-chlorothiophene with methylsulfonyl chloride, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. The final product is then purified through recrystallization.
科学的研究の応用
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has been extensively studied for its potential as a cancer therapeutic. Research has shown that 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells, particularly those that have mutated p53 genes. Additionally, 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, and prostate cancer.
特性
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S2/c12-10-4-3-9(19-10)6-13-20(17,18)14-5-1-2-8(7-14)11(15)16/h3-4,8,13H,1-2,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXZJPRDMJCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)NCC2=CC=C(S2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。